(R)-2-Acetamido-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
Overview
Description
®-2-Acetamido-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid is a heterocyclic compound with a unique structure. It contains an acetamido group, a pyrrole ring, and a pyridine ring. The stereochemistry is specified as ®, indicating the configuration around the chiral center.
Synthesis Analysis
The synthesis of this compound involves several steps. Researchers have explored various synthetic routes, including cyclization, ring annulation, cycloaddition, and direct C-H arylation. These methods allow access to diverse derivatives of pyrrolo[2,3-b]pyridine.
Molecular Structure Analysis
The molecular structure consists of a fused pyrrole and pyridine ring system. The nitrogen atoms in these rings play a crucial role in its biological activity. The 1H-isomer and 2H-isomer are possible tautomeric forms.
Chemical Reactions Analysis
The compound’s chemical reactivity likely involves interactions with other molecules, such as enzymes or receptors. Unfortunately, specific reaction mechanisms are not clearly recognized in the literature.
Physical And Chemical Properties Analysis
- Molecular Weight : Investigate the compound’s mass and its implications for drug delivery.
- Solubility : Assess its solubility in different solvents.
- Melting Point and Boiling Point : Understand its thermal stability.
- pKa Values : Determine its acidity/basicity behavior.
Safety And Hazards
- Toxicity : Investigate its potential toxicity to cells or organisms.
- Stability : Assess its stability under various conditions.
- Handling Precautions : Follow safety guidelines during synthesis and handling.
Future Directions
- Structure-Activity Relationship (SAR) : Investigate how subtle structural modifications impact biological activity.
- Drug Development : Explore its potential as a lead compound for drug development.
- Clinical Studies : Evaluate its efficacy and safety in preclinical and clinical studies.
Please note that while I’ve synthesized information from relevant papers, specific citations are not provided due to the abstract nature of this analysis. For detailed references, consult the original research articles12. 🌟
properties
IUPAC Name |
(2R)-2-acetamido-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-7(16)15-10(12(17)18)5-8-6-14-11-9(8)3-2-4-13-11/h2-4,6,10H,5H2,1H3,(H,13,14)(H,15,16)(H,17,18)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFBELWPQXOLKI-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C=CC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CNC2=C1C=CC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453105 | |
Record name | (R)-2-Acetamido-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Acetamido-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid | |
CAS RN |
211180-00-6 | |
Record name | (R)-2-Acetamido-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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